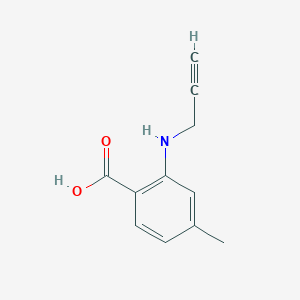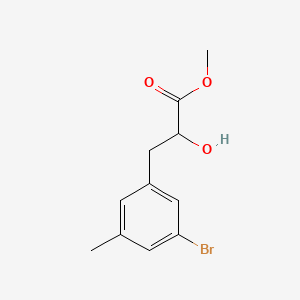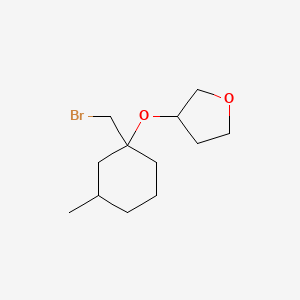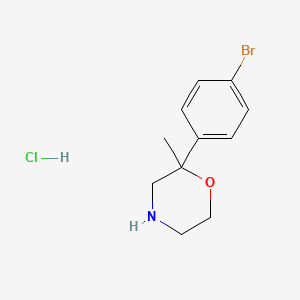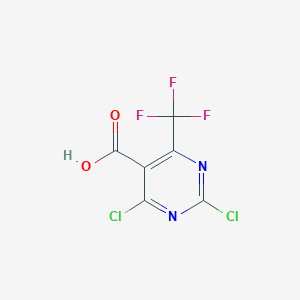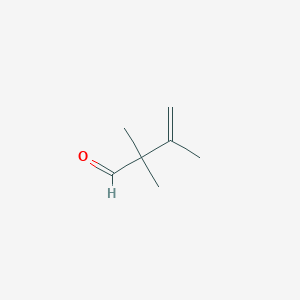
2,2,3-Trimethylbut-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylbut-3-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its unique structure, which includes three methyl groups and a double bond, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-enal typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by oxidation with chromium trioxide (CrO3) in the presence of acetic acid, propionic acid, and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens or hydrogen halides in the presence of catalysts.
Major Products Formed:
Oxidation: 2,2,3-Trimethylbutanoic acid.
Reduction: 2,2,3-Trimethylbut-3-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2,2,3-Trimethylbut-3-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbut-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the structure allows for additional reactivity, enabling the compound to participate in various chemical pathways.
Comparison with Similar Compounds
2,3,3-Trimethyl-1-butene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylpentane: Another branched alkane with different reactivity due to the absence of a double bond and aldehyde group.
Uniqueness: 2,2,3-Trimethylbut-3-enal is unique due to its combination of an aldehyde group and a double bond, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,2,3-trimethylbut-3-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)7(3,4)5-8/h5H,1H2,2-4H3 |
InChI Key |
IOLBOWCWGVKAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


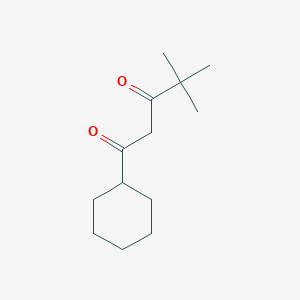

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
